![molecular formula C6H12N2 B1529612 (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 867374-44-5](/img/structure/B1529612.png)
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
Overview
Description
“(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane” is a chemical compound with the molecular formula C6H12N2 . It is also known as “this compound dihydrochloride” with the molecular formula C6H14Cl2N2 .
Molecular Structure Analysis
The molecular structure of this compound includes 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), 1 Azetidine, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 112.17 , and for its dihydrochloride form, it is 185.09 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been studied extensively for its potential applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Mechanism of Action
The exact mechanism of action of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is not fully understood, but it is believed to work through a complex series of events that involve the immune system and the tumor microenvironment. This compound has been shown to activate the immune system, leading to the production of cytokines and chemokines that can help to destroy cancer cells. This compound also disrupts the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to activate the immune system, leading to the production of cytokines and chemokines that can help to destroy cancer cells. This compound also disrupts the blood supply to tumors, leading to tumor cell death. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a short half-life in the body, which can make it difficult to administer in vivo. In addition, this compound has been shown to have some toxicity in animal models, which may limit its use in clinical trials.
Future Directions
There are a number of future directions for research on (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane. One area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is also interest in combining this compound with other cancer treatments, such as immunotherapy or targeted therapy, to improve its efficacy.
Safety and Hazards
properties
IUPAC Name |
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)
![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)

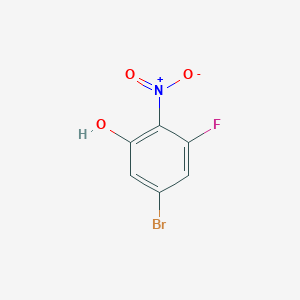
![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)
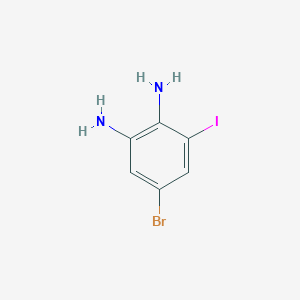
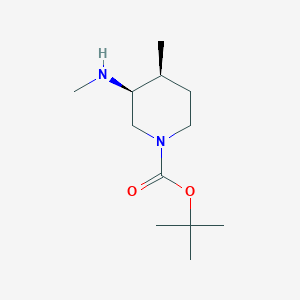
![1-Chloro-4-iodo-[2,7]naphthyridine](/img/structure/B1529543.png)
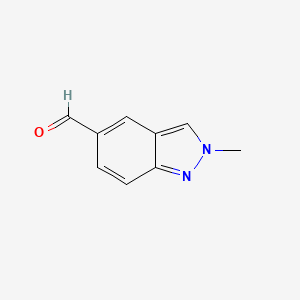
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide](/img/structure/B1529546.png)
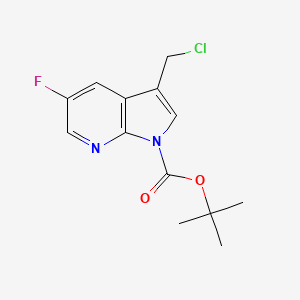
![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)